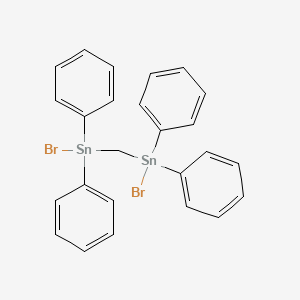
Stannane, methylenebis[bromodiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, methylenebis[bromodiphenyl- is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) atoms bonded to organic groups, making it a part of the broader class of organotin compounds. These compounds are known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, methylenebis[bromodiphenyl- typically involves the reaction of tin halides with organic halides under specific conditions. One common method is the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides in the presence of a palladium catalyst . This reaction is highly versatile and can be used to prepare a variety of organotin compounds, including stannane, methylenebis[bromodiphenyl-.
Industrial Production Methods
Industrial production of stannane, methylenebis[bromodiphenyl- often involves large-scale Stille coupling reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of palladium catalysts and appropriate solvents is crucial in achieving efficient production. Additionally, the handling and disposal of tin-containing byproducts are carefully managed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Stannane, methylenebis[bromodiphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl or aryl groups can be introduced using appropriate reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of new organotin compounds .
Scientific Research Applications
Stannane, methylenebis[bromodiphenyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of stannane, methylenebis[bromodiphenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, it can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage . The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin compound used in radical reactions and organic synthesis.
Tetraalkynylstannanes: Used in Stille cross-coupling reactions to form arylalkynes.
Uniqueness
Stannane, methylenebis[bromodiphenyl- is unique due to its specific structure and reactivityAdditionally, its specific interactions with biological targets and its potential use in drug development highlight its uniqueness .
Properties
CAS No. |
84015-15-6 |
|---|---|
Molecular Formula |
C25H22Br2Sn2 |
Molecular Weight |
719.7 g/mol |
IUPAC Name |
bromo-[[bromo(diphenyl)stannyl]methyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.CH2.2BrH.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI Key |
BVMAAFMHNAHAOJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
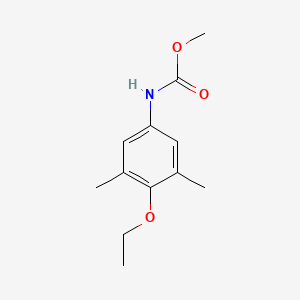
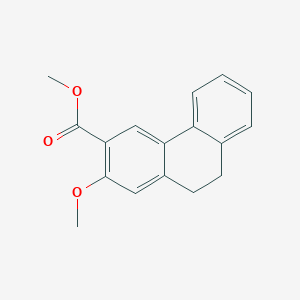
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
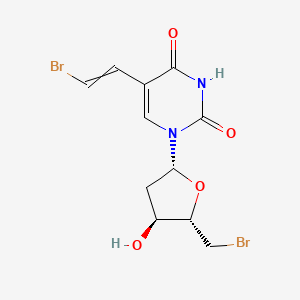
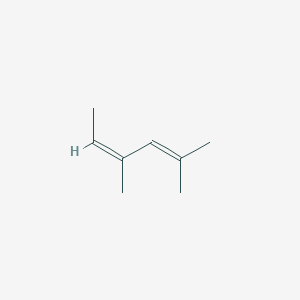

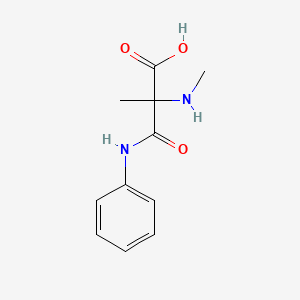
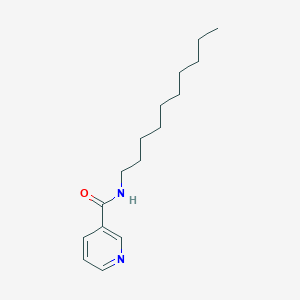
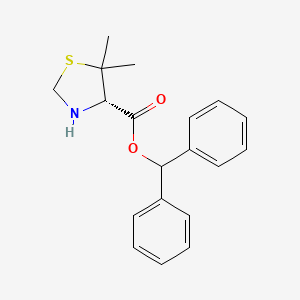
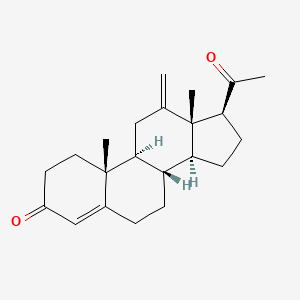
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
